3-(Difluoromethyl)oxolan-3-ol

Description

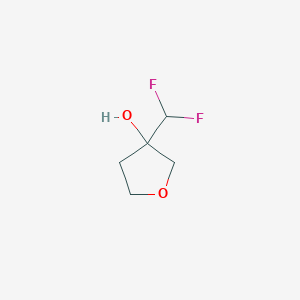

3-(Difluoromethyl)oxolan-3-ol is a fluorinated derivative of oxolane (tetrahydrofuran), featuring a hydroxyl (-OH) and a difluoromethyl (-CF₂H) group at the 3-position of the five-membered oxygenated ring. This compound combines the conformational rigidity of the oxolane ring with the electronic and steric effects of fluorine substitution, making it a candidate for pharmaceutical and agrochemical applications.

Properties

Molecular Formula |

C5H8F2O2 |

|---|---|

Molecular Weight |

138.11 g/mol |

IUPAC Name |

3-(difluoromethyl)oxolan-3-ol |

InChI |

InChI=1S/C5H8F2O2/c6-4(7)5(8)1-2-9-3-5/h4,8H,1-3H2 |

InChI Key |

ZMBWJRREJZQWDA-UHFFFAOYSA-N |

Canonical SMILES |

C1COCC1(C(F)F)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 3-(Difluoromethyl)oxolan-3-ol typically involves the difluoromethylation of oxolane derivatives. One common method includes the reaction of oxolane with difluoromethylating agents under controlled conditions. For instance, the use of difluorocarbene reagents has been reported to achieve the desired difluoromethylation .

Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes using metal-based catalysts to enhance the efficiency and yield of the reaction. The process conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: 3-(Difluoromethyl)oxolan-3-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can participate in nucleophilic substitution reactions, where the difluoromethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted oxolane derivatives .

Scientific Research Applications

3-(Difluoromethyl)oxolan-3-ol has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of new materials with unique properties

Mechanism of Action

The mechanism by which 3-(Difluoromethyl)oxolan-3-ol exerts its effects involves interactions with specific molecular targets. The difluoromethyl group can enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares key properties of 3-(Difluoromethyl)oxolan-3-ol with structurally related compounds:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | pKa (OH)† | LogP‡ |

|---|---|---|---|---|---|

| This compound | C₅H₈F₂O₂ | 138.11 | -CF₂H, -OH | ~9.5 | 0.8 |

| 3-Methyloxolan-3-ol | C₅H₁₀O₂ | 102.13 | -CH₃, -OH | ~10.2 | 0.2 |

| 3-(Trifluoromethyl)oxolan-3-ol | C₅H₇F₃O₂ | 160.11 | -CF₃, -OH | ~8.9 | 1.2 |

| 3-(3,4-Difluorophenyl)oxolan-3-ol | C₁₀H₁₀F₂O₂ | 212.19 | -C₆H₃F₂ (aromatic), -OH | ~10.0 | 2.1 |

| rac-(3R,4S)-4-(Difluoromethyl)oxolan-3-ol | C₅H₈F₂O₂ | 138.11 | -CF₂H (4-position), -OH (3-position) | ~9.7 | 0.7 |

†Estimated based on substituent electronic effects; ‡LogP calculated using fragment-based methods.

- Electron-Withdrawing Effects : The difluoromethyl group lowers the pKa of the hydroxyl group (~9.5) compared to 3-methyloxolan-3-ol (~10.2), enhancing acidity and solubility in polar solvents .

- Lipophilicity: The -CF₂H group increases LogP (0.8) relative to the non-fluorinated analog (LogP = 0.2), improving membrane permeability but reducing water solubility .

- Aromatic vs. Aliphatic Substituents : 3-(3,4-Difluorophenyl)oxolan-3-ol exhibits higher LogP (2.1) due to its aromatic ring, favoring interactions with hydrophobic targets but limiting bioavailability .

Stereochemical and Conformational Differences

- Stereoisomerism: The rac-(3R,4S)-4-(difluoromethyl)oxolan-3-ol isomer () demonstrates how substituent positioning affects molecular conformation.

- Ring Saturation: Unlike 3-(3-Furyl)-D-alanine (), which contains an aromatic furan ring, the saturated oxolane ring in this compound adopts a non-planar conformation, influencing its pharmacokinetic properties .

Metabolic Stability and Bioactivity

- Fluorine-Driven Stability : The -CF₂H group resists oxidative metabolism, extending the half-life of this compound compared to 3-methyloxolan-3-ol. This aligns with trends observed in fluorinated pharmaceuticals (e.g., increased metabolic stability in Phase II-III clinical candidates, ) .

- Hydrogen Bonding: The hydroxyl group enables interactions with enzymes or receptors, but its acidity (modulated by -CF₂H) may alter binding specificity. For example, the target compound’s hydroxyl group could act as a stronger hydrogen-bond donor than 3-methyloxolan-3-ol, enhancing affinity for polar binding pockets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.